Drimentine C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Drimentine C is a member of the drimentine family, a class of hybrid isoprenoids derived from actinomycete bacteria. These compounds exhibit a range of biological activities, including weak antitumor and antibacterial properties

Mechanism of Action

Target of Action

Drimentine C, a terpenylated diketopiperazine antibiotic, primarily targets fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior . They play a key role in fungal resistance to environmental stresses and antifungal treatments .

Mode of Action

This compound interacts with its targets by inhibiting these efflux pumps . This inhibition increases the intracellular concentration of various substances that are otherwise expelled . The compound’s unique mechanism of action is primarily focused on this inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the expulsion of toxic substances and antifungal agents from fungal cells . By inhibiting efflux pumps, this compound disrupts these pathways, leading to an increase in the intracellular concentration of various substances .

Pharmacokinetics

The compound’s ability to inhibit fungal efflux pumps suggests it may have good bioavailability within fungal cells .

Result of Action

The inhibition of efflux pumps by this compound can lead to fungal cell toxicity and ultimately cell death . This is due to the increased intracellular concentration of various substances that are normally expelled by the efflux pumps .

Action Environment

The action of this compound is influenced by the environment within fungal cells. The efficacy and stability of the compound may be affected by factors such as the presence of other substances within the cell and the overall health and state of the cell

Biochemical Analysis

Biochemical Properties

Drimentine C interacts with various biomolecules, particularly enzymes and proteins, within biochemical reactions. The primary role of this compound in these reactions is the inhibition of fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the intracellular concentration of various substances that are otherwise expelled, which can lead to fungal cell toxicity and ultimately cell death . This compound also exhibits anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with fungal efflux pumps. By specifically targeting and inhibiting these pumps, this compound increases the intracellular concentration of various substances, leading to fungal cell toxicity and cell death .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits antibiotic, antifungal, and anthelmintic activity .

Preparation Methods

The total synthesis of Drimentine C involves several key steps. Researchers have employed three distinct approaches: palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde . The synthetic efforts use a convergent synthesis to assemble the terpenoid and alkaloid portions of this compound from readily available starting materials such as L-tryptophan, L-proline, and (+)-sclareolide .

Chemical Reactions Analysis

Drimentine C undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Drimentine C has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.

Medicine: Its weak antitumor properties have prompted research into its potential as an anticancer agent.

Industry: The compound’s unique structure and properties make it valuable for developing new materials and chemical processes.

Comparison with Similar Compounds

Drimentine C is part of a family of compounds that includes Drimentine A, B, F, and G . These compounds share similar structures but differ in specific functional groups and biological activities. For example, Drimentine B has an additional double bond compared to this compound

References

Biological Activity

Drimentine C is a member of the drimentine family, which consists of terpenylated diketopiperazine alkaloids primarily derived from Streptomyces species. This compound has garnered attention due to its biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms, synthesis, and potential applications in drug development.

Overview of this compound

This compound is synthesized through complex biochemical pathways involving various enzymes and substrates. The total synthesis of this compound has been achieved using methods such as palladium-catalyzed cyanoamidation and reductive cross-coupling, which highlight its structural complexity and potential for further modification .

Antibacterial Activity

This compound exhibits modest antibacterial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, although its efficacy is generally weaker compared to other known antibiotics. For example, research indicates that members of the drimentine family display weak antitumor and antibacterial activities, suggesting that while this compound may not be a potent antibiotic on its own, it could serve as a lead compound for further modifications to enhance its activity .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity . The compound's ability to disrupt fungal cell membranes or inhibit fungal growth mechanisms has been observed in laboratory settings. This property makes it a candidate for developing antifungal agents, particularly against resistant strains .

Anticancer Potential

This compound's anticancer activity has been noted in several studies, although it is characterized as modest . The compound's mechanism may involve the induction of apoptosis in cancer cells or interference with cellular signaling pathways critical for tumor growth. Research into the specific pathways affected by this compound is ongoing and could provide insights into its potential as an anticancer therapeutic .

The precise mechanism of action for this compound remains under investigation. However, studies suggest that it may interact with specific cellular targets involved in microbial growth and cancer cell proliferation. Understanding these interactions at the molecular level is crucial for optimizing the compound's therapeutic potential.

Synthesis and Structural Diversity

The synthesis of this compound involves multiple steps that allow for structural modifications. Recent advancements in combinatorial biosynthesis have expanded the chemical space of drimentines, enabling the generation of unnatural analogs with potentially enhanced biological activities . This approach not only aids in understanding the natural product's structure-activity relationship but also paves the way for developing new therapeutic agents.

Case Studies

- Antibacterial Efficacy : A study evaluated this compound against various bacterial strains, demonstrating its ability to inhibit growth but highlighting its limited potency compared to standard antibiotics.

- Antifungal Activity : In vitro assays showed that this compound effectively reduced fungal colony formation in specific pathogenic strains, indicating its potential as an antifungal agent.

- Anticancer Research : Experimental models using cancer cell lines revealed that this compound could induce cell death through apoptosis, suggesting a mechanism worth exploring for cancer treatment.

Properties

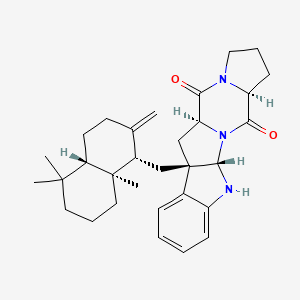

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of this compound. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.